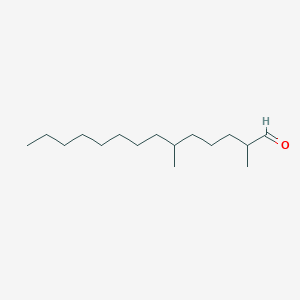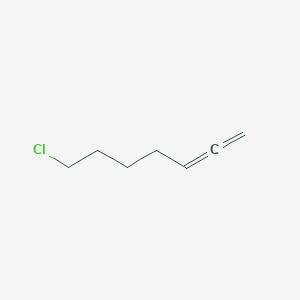![molecular formula C12H14OS B14503746 ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene CAS No. 63540-09-0](/img/structure/B14503746.png)
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yl group, a prop-1-en-1-yl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method involves the use of prop-2-en-1-yl bromide and prop-1-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving sulfanyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Comparación Con Compuestos Similares
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}thio)benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}oxy)benzene: Contains an ether linkage instead of a sulfanyl group.
({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}amino)benzene: Contains an amino group instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene imparts unique reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Propiedades
Número CAS |
63540-09-0 |
|---|---|
Fórmula molecular |
C12H14OS |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
3-prop-2-enoxyprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-2-9-13-10-6-11-14-12-7-4-3-5-8-12/h2-8,11H,1,9-10H2 |
Clave InChI |
GOBSNTHRZMMNRW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC=CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




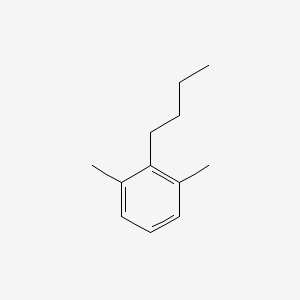
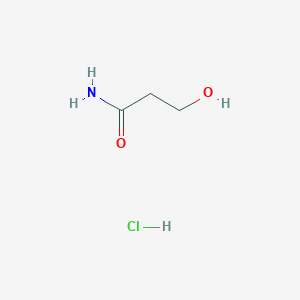
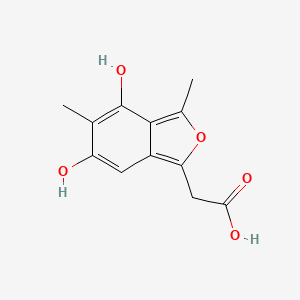
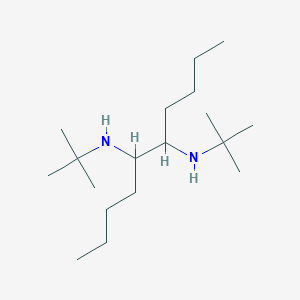
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)

